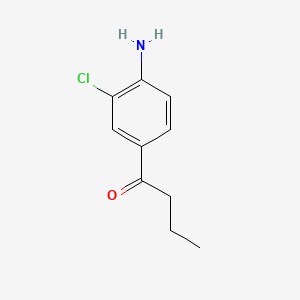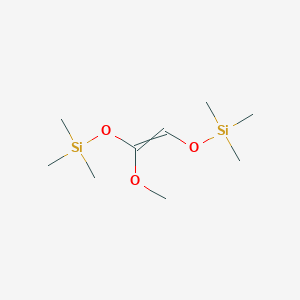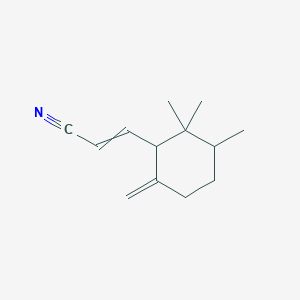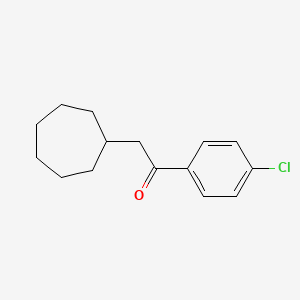
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a hydrazinylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced via a hydrazine derivative, which reacts with the cyclohexene intermediate under controlled conditions.
Fluorination: The final step involves the introduction of fluorine atoms. This can be achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydrazinylidene group, forming various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fluorinated surfactants and polymers.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydrazinylidene and fluorinated groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used as a solvent and reagent in organic synthesis.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar solvent properties but different reactivity due to fewer fluorine atoms.
Hexafluoroacetone: A fluorinated ketone with distinct reactivity and applications in organic synthesis.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol is unique due to its combination of a hydrazinylidene group and multiple fluorine atoms, which confer specific reactivity and potential bioactivity not found in simpler fluorinated compounds. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H16F6N2O |
|---|---|
Molekulargewicht |
318.26 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H16F6N2O/c1-6-4-7(20-19)8(9(2,3)5-6)10(21,11(13,14)15)12(16,17)18/h4,8,21H,5,19H2,1-3H3 |
InChI-Schlüssel |
GGMWAESOMYUQQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)





![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)

![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)


